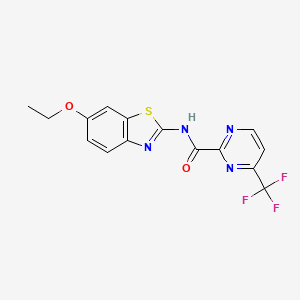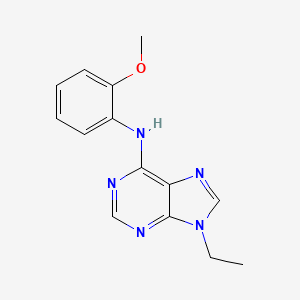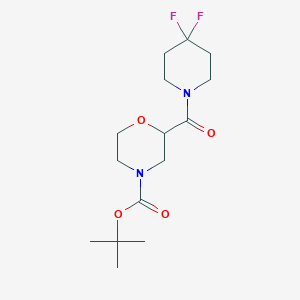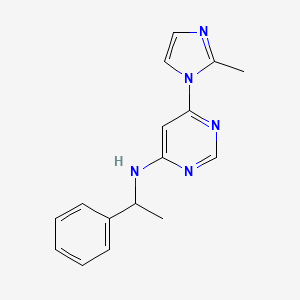
9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is characterized by the presence of an ethyl group at the 9th position and a 4-methylphenyl group attached to the nitrogen atom at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 4-methylaniline under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl or methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, thereby modulating the biochemical pathways they regulate. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-N-(4-methylphenyl)-9H-purin-6-amine: Characterized by the presence of an ethyl group and a 4-methylphenyl group.
This compound derivatives: Variants with different substituents on the purine ring or the phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N5 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
9-ethyl-N-(4-methylphenyl)purin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
TZLNEXHYIXUOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B12248452.png)
![1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B12248462.png)
![2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole](/img/structure/B12248469.png)



![6-ethyl-5-fluoro-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12248499.png)
![2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B12248502.png)
![2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12248504.png)
![9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12248514.png)
![5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B12248515.png)
![2-(1H-indol-1-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12248518.png)

![6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine](/img/structure/B12248536.png)
